

A Comparative Guide to the Reactivity of Aniline and p-Aminoacetophenone

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Compound of Interest

Compound Name: *p*-Aminoacetophenone

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For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the chemical reactivity of aniline and **p**-**a**minoacetophenone. Understanding the differences in their reactivity is crucial for synthetic chemists and drug development professionals in designing reaction pathways and predicting product formation. This document summarizes key quantitative data, provides detailed experimental protocols for comparative analysis, and illustrates the underlying electronic effects that govern their reactivity.

Executive Summary

Aniline exhibits significantly higher reactivity towards electrophiles and is a stronger base compared to **p**-**a**minoacetophenone. The primary reason for this difference lies in the electronic nature of the substituent at the para position. The acetyl group in **p**-**a**minoacetophenone is a strong electron-withdrawing group, which deactivates the aromatic ring towards electrophilic attack and reduces the basicity of the amino group. In contrast, the unsubstituted ring of aniline allows the amino group to exert its strong electron-donating and activating effects.

Data Presentation: Comparative Reactivity Data

The following table summarizes the key quantitative parameters that dictate the comparative reactivity of aniline and **p**-**a**minoacetophenone.

Parameter	Aniline	p- Aminoacetophenone e	Rationale for Difference
pKa of Conjugate Acid	4.60	2.76[1]	The electron-withdrawing acetyl group in p-aminoacetophenone reduces the electron density on the nitrogen atom, making it a weaker base and its conjugate acid a stronger acid (lower pKa).
Hammett Sigma Constant (σ_p)	0 (Reference)	+0.50[2]	The positive σ_p value for the acetyl group indicates its electron-withdrawing nature through both inductive and resonance effects, leading to deactivation of the aromatic ring.
Relative Rate of Electrophilic Aromatic Substitution (EAS)	High	Low	The electron-donating amino group in aniline strongly activates the ring for EAS. The electron-withdrawing acetyl group in p-aminoacetophenone deactivates the ring.
Nucleophilicity of Amino Group	High	Low	The reduced electron density on the nitrogen of p-aminoacetophenone,

due to the acetyl group, decreases its nucleophilicity compared to aniline.

Experimental Protocols

To experimentally validate the comparative reactivity, the following detailed protocols can be employed.

Competitive Bromination for Electrophilic Aromatic Substitution Reactivity

Objective: To qualitatively and semi-quantitatively compare the rate of electrophilic bromination of aniline and **p**-**a**mino**a**cetophenone.

Materials:

- Aniline
- **p**-**A**mino**a**cetophenone
- Bromine in a suitable solvent (e.g., glacial acetic acid)
- Glacial Acetic Acid
- Sodium thiosulfate solution (for quenching)
- Standard laboratory glassware
- Gas Chromatography-Mass Spectrometry (GC-MS) instrument

Procedure:

- Prepare equimolar solutions of aniline and **p**-**a**mino**a**cetophenone in glacial acetic acid.
- Mix equal volumes of the two solutions in a reaction flask.

- Slowly add a solution of bromine in glacial acetic acid dropwise to the mixture with constant stirring. The amount of bromine should be stoichiometric to the total amount of anilines to ensure competition.
- After a specific time interval (e.g., 15 minutes), quench the reaction by adding an excess of sodium thiosulfate solution to consume the unreacted bromine.
- Extract the organic products with a suitable solvent (e.g., diethyl ether).
- Analyze the product mixture using GC-MS to determine the relative amounts of brominated aniline and brominated **p**-**a**mino**a**cetophenone.

Expected Outcome: The product mixture will be significantly richer in brominated aniline, demonstrating its higher reactivity towards electrophilic bromination.

Determination of Relative Basicity via pKa Measurement

Objective: To quantitatively determine and compare the basicity of aniline and **p**-**a**mino**a**cetophenone by measuring the pKa of their conjugate acids.

Materials:

- Aniline hydrochloride
- **p**-**A**mino**a**cetophenone hydrochloride
- Standard pH buffer solutions
- pH meter
- Burette
- Standardized sodium hydroxide (NaOH) solution
- Deionized water

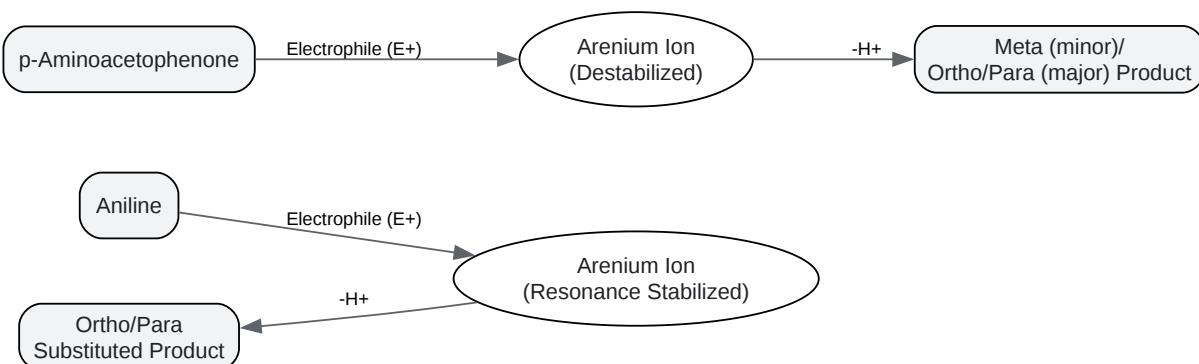
Procedure:

- Prepare aqueous solutions of known concentrations of aniline hydrochloride and **p**-**aminoacetophenone** hydrochloride.
- Calibrate the pH meter using standard buffer solutions.
- Titrate each solution with the standardized NaOH solution, recording the pH after each addition of titrant.
- Plot the titration curve (pH vs. volume of NaOH added).
- The pKa is the pH at the half-equivalence point.
- Compare the experimentally determined pKa values.

Expected Outcome: The pKa of the anilinium ion will be higher than that of the p-aminoacetophenonium ion, confirming that aniline is the stronger base.

Mandatory Visualization

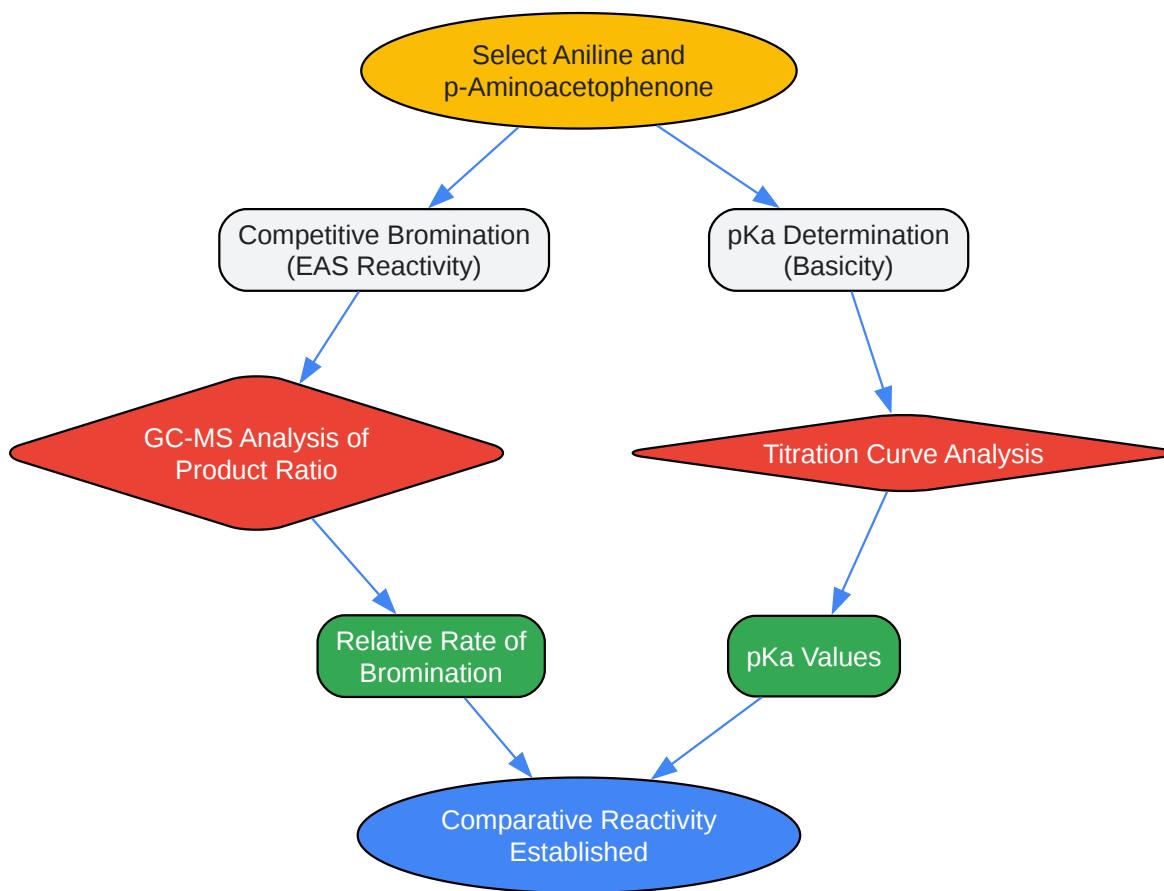
Reaction Mechanism: Electrophilic Aromatic Substitution



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Caption: Comparative electrophilic aromatic substitution pathways.

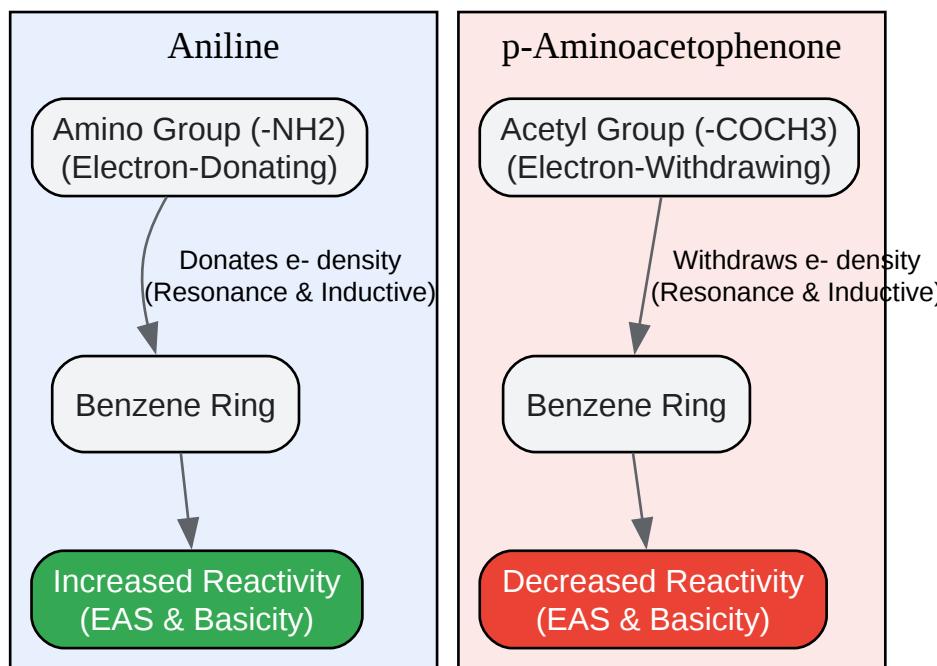
Workflow for Comparative Reactivity Analysis



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Caption: Experimental workflow for comparing reactivity.

Logical Relationship: Substituent Effects on Reactivity



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Caption: Influence of substituents on reactivity.

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References

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- 2. Hammett substituent constants [stenutz.eu]
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